

An In-Depth Technical Guide to 4-Pyridoxolactone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Pyridoxolactone

Cat. No.: B1195392

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Pyridoxolactone**, a key metabolite in the bacterial degradation of vitamin B6. The document details its chemical identity, including its CAS number and IUPAC nomenclature, and presents its physicochemical properties in a clear, tabular format. A significant focus is placed on the enzymatic synthesis of **4-Pyridoxolactone**, with a detailed experimental protocol for its production using a whole-cell biotransformation system with genetically engineered *Escherichia coli*. Furthermore, this guide elucidates the role of **4-Pyridoxolactone** within the broader context of vitamin B6 metabolism. Visual diagrams generated using Graphviz are provided to illustrate the enzymatic synthesis pathway and the overall metabolic fate of vitamin B6. This document is intended to be a valuable resource for researchers in biochemistry, microbiology, and pharmacology, as well as professionals involved in drug discovery and development who may encounter this molecule in their studies.

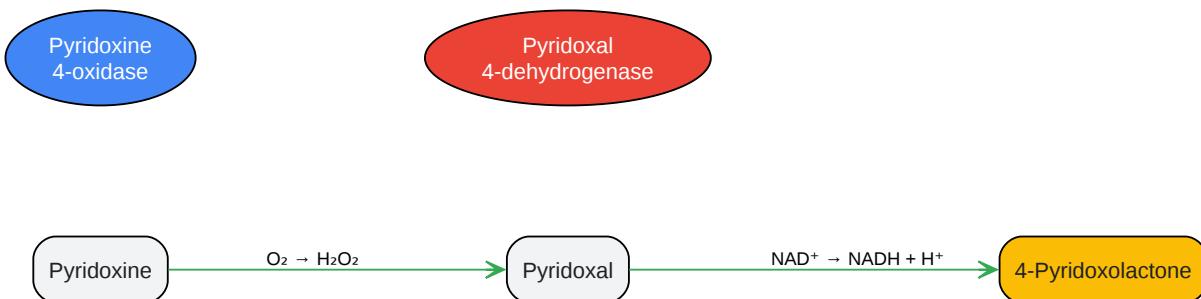
Nomenclature and Chemical Identity

4-Pyridoxolactone is a lactone derivative of 4-pyridoxic acid. Its systematic and common identifiers are crucial for accurate scientific communication and database searches.

Identifier	Value	Reference
CAS Number	4753-19-9	
IUPAC Name	7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one	[1]
Synonyms	4-Pyridoxic acid lactone, β -Pyracin, 7-Hydroxy-6-methylfuro[3,4-c]pyridin-1(3H)-one	
Molecular Formula	C ₈ H ₇ NO ₃	[2]
Molecular Weight	165.15 g/mol	
InChI Key	HHPDVQLBYQFYFA-UHFFFAOYSA-N	[1]
SMILES	CC1=NC=C2COC(=O)C2=C1O	[1]

Physicochemical Properties

Understanding the physical and chemical properties of **4-Pyridoxolactone** is essential for its handling, storage, and analysis.


Property	Value	Reference
Physical Description	White to light yellow powder/solid	
Solubility	Predicted Water Solubility: 18.6 g/L	[3]
Storage Temperature	-20°C	

Enzymatic Synthesis of 4-Pyridoxolactone

A simple and efficient method for the synthesis of **4-Pyridoxolactone** involves a whole-cell biotransformation system using two types of transformed *Escherichia coli* cells. This biocatalytic approach offers a green and specific alternative to traditional chemical synthesis.

Synthesis Pathway

The enzymatic synthesis of **4-Pyridoxolactone** from pyridoxine proceeds in a two-step cascade reaction catalyzed by two key enzymes expressed in transformed *E. coli*.

[Click to download full resolution via product page](#)

Enzymatic synthesis of **4-Pyridoxolactone** from Pyridoxine.

Experimental Protocol: Whole-Cell Biotransformation

This protocol is based on the method described by Tamura et al. (2008).^[4]

3.2.1. Preparation of Transformed *E. coli*

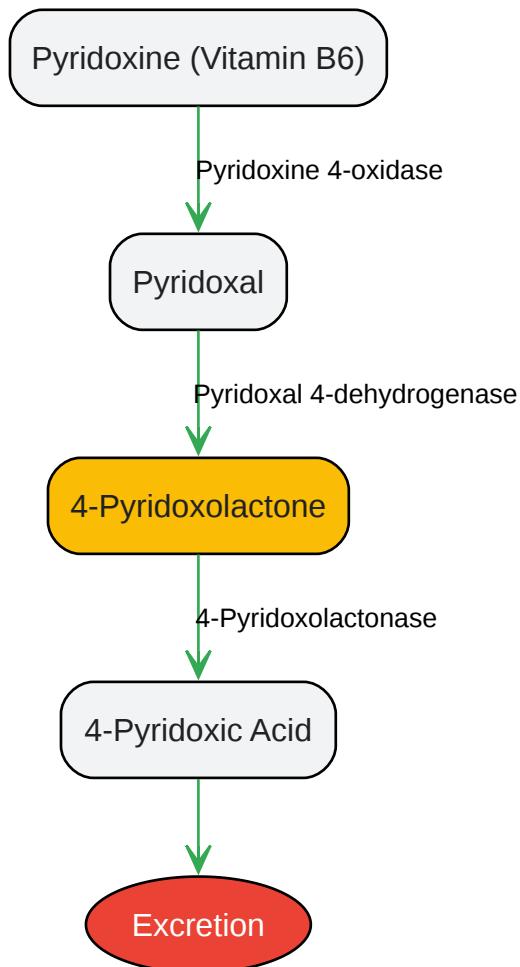
- Strain 1 (Pyridoxine 4-oxidase expression): Transform *E. coli* cells with a plasmid containing the genes for pyridoxine 4-oxidase, catalase, and chaperonin.
- Strain 2 (Pyridoxal 4-dehydrogenase expression): Transform *E. coli* cells with a plasmid containing the gene for pyridoxal 4-dehydrogenase.
- Cultivation: Cultivate both transformed *E. coli* strains separately in a suitable growth medium (e.g., Luria-Bertani broth) containing the appropriate antibiotic for plasmid selection. Incubate

at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches the mid-logarithmic phase.

- **Induction:** Induce protein expression by adding an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) and continue cultivation under conditions that promote protein expression (e.g., lower temperature for several hours).
- **Cell Harvesting:** Harvest the cells by centrifugation, wash with a suitable buffer (e.g., phosphate buffer), and store the cell pellets at -20°C until use.

3.2.2. Biotransformation Reaction

- **Reaction Mixture:** Prepare a reaction mixture containing:
 - Pyridoxine (starting material) at a concentration of 10-80 mM.
 - Washed cells of both transformed *E. coli* strains.
 - Buffer (e.g., phosphate buffer, pH 7.0).
 - For higher concentrations of pyridoxine (e.g., 80 mM), supplement the reaction mixture with NAD⁺ (0.5 mM or more).
- **Reaction Conditions:** Incubate the reaction mixture at 30°C with gentle shaking for 24 hours.
- **Monitoring:** Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of pyridoxine, pyridoxal, and **4-Pyridoxolactone** using High-Performance Liquid Chromatography (HPLC).


3.2.3. Purification of **4-Pyridoxolactone**

- **Cell Removal:** After the reaction is complete, remove the *E. coli* cells by centrifugation.
- **Supernatant Treatment:** Acidify the supernatant to precipitate proteins, then clarify by centrifugation.
- **Chromatography:** Purify **4-Pyridoxolactone** from the supernatant using column chromatography (e.g., anion-exchange or reversed-phase chromatography).

- Crystallization: Concentrate the fractions containing pure **4-Pyridoxolactone** and crystallize the product.
- Verification: Confirm the identity and purity of the synthesized **4-Pyridoxolactone** using techniques such as HPLC, mass spectrometry, and NMR spectroscopy.

Role in Vitamin B6 Metabolism

4-Pyridoxolactone is a catabolite in the degradation pathway of vitamin B6 in certain bacteria. Vitamin B6, in its active coenzyme form pyridoxal 5'-phosphate (PLP), is essential for numerous metabolic reactions. The degradation pathway allows organisms to utilize vitamin B6 as a carbon and nitrogen source.

[Click to download full resolution via product page](#)

Simplified overview of the bacterial degradation pathway of Vitamin B6 leading to **4-Pyridoxolactone**.

In humans, the end product of vitamin B6 catabolism is 4-pyridoxic acid, which is formed in the liver and excreted in the urine.^{[5][6]} While **4-Pyridoxolactone** is an intermediate in bacterial pathways, the direct conversion to 4-pyridoxic acid from pyridoxal is the primary route in mammals.^[7]

Conclusion

This technical guide has provided a detailed overview of **4-Pyridoxolactone**, covering its nomenclature, physicochemical properties, and a comprehensive protocol for its enzymatic synthesis. Its role as a metabolite in the bacterial degradation of vitamin B6 has also been described and visualized. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the life sciences, facilitating a deeper understanding and further investigation of this important biomolecule. The provided experimental protocol for its synthesis offers a practical starting point for obtaining this compound for various research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Pyridoxolactone | C8H7NO3 | CID 151228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Showing Compound 4-Pyridoxolactone (FDB023177) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Pyridoxolactone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1195392#4-pyridoxolactone-cas-number-and-nomenclature>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com